4-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
The compound 4-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a novel pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds known for their diverse biological activities, including antimicrobial and antiaggregating properties. The specific compound incorporates a sulfonyl group, which is a common feature in pharmaceuticals due to its influence on the bioavailability and metabolic stability of the drug molecules .
Synthesis Analysis
The synthesis of related pyrazolopyrimidine compounds typically involves the reaction of various substituted aminoazopyrazole derivatives with other chemical entities that introduce the sulfonyl moiety. For instance, the synthesis of a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl groups has been achieved through a one-pot reaction strategy, starting from compounds such as 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. In some cases, these compounds can form bidentate chelating coordination modes through nitrogen atoms present in the pyrazole and pyrimidine rings, as observed in copper(II) complexes based on a related ligand . The presence of substituents such as the sulfonyl group can significantly affect the electronic properties and the overall three-dimensional conformation of the molecule.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can participate in various chemical reactions, including the formation of complexes with metals. For example, a related ligand has been used to obtain copper(II) complexes, demonstrating the ability of these compounds to act as chelating agents . The reactivity of the sulfonyl group also allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The introduction of sulfonyl groups can increase the lipophilicity of the compound, which may affect its solubility and distribution in biological systems . The crystal structures of related compounds reveal non-covalent interactions such as C-H···π and π-π stacking, which can contribute to the stability and solid-state packing of the molecules . These interactions are crucial for understanding the compound's behavior in different environments and can provide insights into its potential applications.
properties
IUPAC Name |
4-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-15-4-5-17(16(2)12-15)28(26,27)24-10-8-23(9-11-24)18-13-19(21-14-20-18)25-7-3-6-22-25/h3-7,12-14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXNMRHCRLLJQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine |
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